4-methoxy-1H-indol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
4-methoxy-1H-indol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-9-6-4-5-11-8(6)3-2-7(9)10/h2-5,11H,10H2,1H3 |
InChI Key |
FIGGAYWLTWIQNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CN2)N |
Origin of Product |
United States |
Synthetic Pathways for 4 Methoxy 1h Indol 5 Amine
Precursor Synthesis and Preparation Strategies
The synthesis of 4-methoxy-1H-indol-5-amine is fundamentally dependent on the availability of appropriately substituted precursors. These strategies involve the independent preparation of key building blocks that are later assembled to form the final indole (B1671886) structure.
Synthesis of Aminated Phenylhydrazine (B124118) Derivatives for Indole Ring Closure
Phenylhydrazines are critical starting materials for the Fischer indole synthesis, one of the most common methods for creating indole rings. rsc.orgijnrd.org For the target molecule, a key precursor would be a phenylhydrazine substituted with both a methoxy (B1213986) and an amino group (or a protected amino group, such as a nitro group) at the correct positions.
The general synthesis of phenylhydrazine derivatives begins with a corresponding aromatic amine (aniline derivative). google.com The process involves two primary steps:
Diazotization: The aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt.
Reduction: The resulting diazonium salt is then reduced to the corresponding phenylhydrazine. A common reducing agent for this transformation is sodium sulfite, although others can be used. google.com
To synthesize a precursor suitable for this compound, one would start with an aniline (B41778) such as 2-methoxy-3-nitroaniline. Following the general pathway, this precursor would be diazotized and then reduced to yield (2-methoxy-3-nitrophenyl)hydrazine. This hydrazine (B178648) contains the necessary methoxy group and a nitro group that can later be reduced to the required 5-amine functionality after the indole ring has been formed.
Table 1: General Synthesis of Phenylhydrazine Derivatives
| Step | Reaction Type | Typical Reagents | Key Conditions | Product |
|---|---|---|---|---|
| 1 | Diazotization | Ar-NH₂, NaNO₂, HCl | 0–5 °C | Ar-N₂⁺Cl⁻ |
Preparation of Methoxy-Substituted Aryl/Indole Intermediates
An alternative to building the indole from a complex hydrazine is to start with a simpler, commercially available or readily synthesized methoxy-substituted indole, such as 4-methoxyindole (B31235). The synthesis of 4-methoxyindole itself is well-documented and can be achieved through various routes.
One established method involves the reaction of 1-methoxy-2-methyl-3-nitrobenzene with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine. nbinno.comchemicalbook.com This forms a vinyl-nitroarene intermediate, which is then subjected to a reductive cyclization using a reducing agent like zinc powder in acetic acid to yield 4-methoxyindole. nbinno.comchemicalbook.com This approach builds the indole ring from an open-chain nitroarene precursor. Methoxy-activated indoles are valuable platforms for further functionalization due to the electron-donating nature of the methoxy group, which influences the reactivity of the indole ring. chim.it
Direct Synthetic Routes to this compound
These routes focus on the introduction of the amine group onto a pre-existing 4-methoxyindole scaffold. This strategy relies on the principles of functional group interconversion and the specific reactivity of the indole ring.
Functional Group Interconversion Strategies for Amine Introduction
Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the conversion of one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk In the context of synthesizing this compound from 4-methoxyindole, the most direct FGI strategy is the introduction of a nitrogen-containing group that can be easily converted to an amine.
The conversion of a nitro compound (R-NO₂) into a primary amine (R-NH₂) via reduction is a robust and widely used FGI. solubilityofthings.comslideshare.net This transformation is highly efficient and can be achieved with a variety of reducing agents, making it a preferred method for installing an amino group onto an aromatic ring.
Nitration-Reduction Sequences for Amine Formation on Indole Rings
A highly plausible pathway to this compound is a two-step sequence starting from 4-methoxyindole:
Electrophilic Nitration: The 4-methoxyindole ring is subjected to electrophilic nitration to install a nitro group (-NO₂) at the C5 position. The electron-donating methoxy group at C4 helps to activate the benzene (B151609) portion of the indole ring towards electrophilic substitution. While electrophilic attack on indoles can sometimes favor the C3 position of the pyrrole (B145914) ring, reactions on the benzene ring are also common, and conditions can be selected to favor substitution at the desired C5 position. The reaction typically uses a nitrating agent such as nitric acid in sulfuric acid.
Reduction of the Nitro Group: The resulting 4-methoxy-5-nitro-1H-indole is then reduced to the target compound, this compound. This reduction is a standard transformation and can be accomplished using various methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc/iron in acetic acid. jst.go.jp
This sequence is synthetically advantageous as it builds upon a simpler, more accessible indole core and introduces the amine functionality in the final steps.
Table 2: Nitration-Reduction Pathway
| Step | Reaction Type | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Electrophilic Aromatic Nitration | 4-methoxyindole, HNO₃, H₂SO₄ | 4-methoxy-5-nitro-1H-indole |
Classical Indole Annulation Methodologies Applicable to Methoxy-Indoles
Several classical name reactions for indole synthesis can be adapted for preparing methoxy-substituted indoles, including the target compound, provided the correct precursors are used. chim.it
The Fischer indole synthesis is perhaps the most versatile of these methods. rsc.org It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize this compound directly via this method, one would theoretically react (2-methoxy-3-aminophenyl)hydrazine (or its nitro-protected precursor) with a suitable aldehyde or ketone that can provide the two carbons needed for the pyrrole ring, such as glycolaldehyde (B1209225) or an equivalent thereof.
Other classical methods include:
Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine.
Hemetsberger Indole Synthesis: This involves the thermal decomposition of α-azido-cinnamic esters.
These methods are foundational in indole chemistry and remain relevant for the construction of complex and substituted indole structures, including those activated by methoxy groups. chim.it Their applicability to a specific target like this compound depends on the availability and stability of the required highly substituted starting materials.
Fischer Indole Synthesis and its Variants for Substituted Indoles
The Fischer indole synthesis is a cornerstone in indole chemistry, involving the acid-catalyzed cyclization of an arylhydrazone. bhu.ac.inrsc.org For the synthesis of methoxy-substituted indoles, a suitably substituted phenylhydrazine is condensed with a ketone or aldehyde. chim.itopenmedicinalchemistryjournal.com For instance, the reaction of a p-methoxyphenylhydrazone with a pyruvate (B1213749) ester can yield a 5-methoxyindole-2-carboxylate, which can be further elaborated. acs.org
Variants of the Fischer indole synthesis have been developed to improve yields and accommodate a wider range of functional groups. thieme-connect.com For example, the use of microwave irradiation has been shown to accelerate the reaction and lead to higher yields of thieno[3,2-b]indoles via a Fischer process. openmedicinalchemistryjournal.com The choice of acid catalyst, such as trifluoroacetic acid (TFA) or cation-exchange resins, can also influence the outcome of the reaction. rsc.orgopenmedicinalchemistryjournal.com
| Starting Materials | Catalyst/Conditions | Product | Reference |
| p-Methoxyphenylhydrazone, Ethyl pyruvate | Acetic acid | Ethyl 5-methoxyindole-2-carboxylate | acs.org |
| Phenylhydrazine, Ketoester 79 | TFA, DCE | Intermediate 81 | rsc.org |
| Arylhydrazine hydrochloride, 5-Aryldihydro-3(2H)-thiophenones | Microwave irradiation | 2-Aryl-3,4-dihydro-2H-thieno[3,2-b]indoles | openmedicinalchemistryjournal.com |
| Hydrazine 45, N,O-acetal 93 | Acetic acid, Water | Tetracyclic indoline (B122111) 94 | rsc.org |
Bischler-Möhl Indole Synthesis for Methoxy-Activated Systems
The Bischler-Möhl indole synthesis provides another route to methoxy-activated indoles. chim.it This method involves the reaction of an α-haloketone with an excess of an aniline, in this case, a methoxy-substituted aniline. The reaction proceeds through an α-aminoketone intermediate, which then undergoes cyclization under acidic conditions. This synthesis is particularly useful for preparing indoles with specific substitution patterns that may not be readily accessible through other methods. chim.it
Hemetsberger Indole Synthesis for Methoxy-Substituted Indoles
The Hemetsberger indole synthesis is a valuable method for preparing methoxy-substituted indoles, particularly when specific regiochemistry is desired. chim.it This synthesis involves the thermal or photochemical decomposition of an α-azido-cinnamic ester, which is typically prepared from a methoxy-substituted benzaldehyde. The subsequent cyclization of the resulting vinylnitrene intermediate leads to the formation of the indole ring. This method has been successfully employed in the synthesis of novel methoxy-substituted dihydropyranoindoles. chim.it Microwave-assisted Hemetsberger synthesis has also been reported to improve reaction efficiency.
Other Named Indole Syntheses (e.g., Bartoli, Julia, Larock, Nenitzescu, Madelung, Reissert)
Several other named indole syntheses offer alternative strategies for accessing methoxy-substituted indoles. rsc.orgnih.gov
Bartoli Indole Synthesis: This reaction utilizes the addition of a vinyl Grignard reagent to a nitroaromatic compound. wikipedia.orgjk-sci.com It is particularly effective for the synthesis of 7-substituted indoles and can tolerate a range of substituents on the aromatic ring. wikipedia.org
Julia Indole Synthesis: This method involves a sigmatropic rearrangement and has been applied to the synthesis of various indole derivatives. researchgate.net
Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an o-iodoaniline with an alkyne is a powerful tool for constructing substituted indoles. nih.govwikipedia.org It has been successfully used to prepare 4-methoxy-D-tryptophan ethyl ester with high regioselectivity. nih.gov The steric hindrance of the methoxy group can influence the reaction's efficiency. nih.govnih.gov
Nenitzescu Indole Synthesis: This method involves the condensation of a benzoquinone with a β-aminocrotonate to form a 5-hydroxyindole (B134679) derivative. wikipedia.orgsynarchive.com While it directly produces hydroxyindoles, these can potentially be methylated to the corresponding methoxyindoles. The reaction is known for its high regioselectivity. uninsubria.it
Madelung Indole Synthesis: This intramolecular cyclization of an N-acyl-o-toluidide requires strong base and high temperatures. wikipedia.org A modified version, the Smith-Madelung synthesis, utilizes organolithium reagents and is applicable to a wider range of substituted anilines, including those with methoxy groups. wikipedia.org
Reissert Indole Synthesis: This synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This method has been used to prepare various substituted indoles, and the resulting carboxylic acid can be removed by heating. wikipedia.org
Regioselective Synthesis and Positional Isomer Control
Achieving the desired regiochemistry, specifically the placement of the amino group at the 5-position of the 4-methoxyindole core, is a critical aspect of the synthesis.
Strategies for Selective Amination at the 5-Position of the Indole Ring
Direct amination of the 4-methoxyindole ring at the 5-position presents a challenge due to the activating nature of the methoxy group, which can direct electrophilic substitution to other positions. Therefore, indirect methods are often employed. One common strategy involves the introduction of a nitro group at the 5-position, which can then be reduced to the desired amine.
Nitration of 4-methoxyindole itself can be complex. However, starting with a precursor that already contains a nitro group at the desired position can circumvent this issue. For example, the synthesis could begin with a 2-methoxy-5-nitroaniline (B165355) derivative, which is then elaborated into the indole ring system using one of the methods described above. Subsequent reduction of the nitro group would then yield the target this compound.
Influence of Methoxy Group on Regioselectivity of Indole Formation
The electron-donating methoxy group at the 4-position significantly influences the regioselectivity of both indole formation and subsequent electrophilic substitution reactions.
During indole synthesis, the methoxy group can direct the cyclization step. For instance, in the Fischer indole synthesis, the electronic nature of the substituents on the phenylhydrazine ring dictates the direction of the cyclization.
In electrophilic substitution reactions on the pre-formed 4-methoxyindole ring, the methoxy group strongly activates the benzene portion of the molecule. The directing effect of the methoxy group, combined with the inherent reactivity of the indole nucleus, can lead to substitution at various positions. The electron-donating nature of the methoxy group generally directs electrophilic attack to the ortho and para positions. In the case of 4-methoxyindole, this would correspond to the 3-, 5-, and 7-positions. The inherent reactivity of the indole C3 position often leads to substitution there. However, careful control of reaction conditions and the use of directing groups can favor substitution at the desired 5-position. For example, bromination of 4-methoxyindole has been shown to occur at the 6- and 7-positions, highlighting the complex interplay of electronic and steric effects. In contrast, rhodium-catalyzed C-H alkylation of 4-methoxyindoles has been shown to occur selectively at the C7 position. researchgate.netsnnu.edu.cn
Reaction Optimization and Process Development
The successful synthesis of this compound is contingent upon meticulous optimization of the reaction process. This involves a detailed understanding of how various parameters influence the reaction outcome, from the choice of solvent and temperature to the catalyst and final purification methods.
Solvent Effects and Temperature Control in Indole Synthesis
The choice of solvent and precise temperature control are paramount in indole synthesis, significantly impacting reaction rates, yields, and the formation of byproducts. The synthesis of methoxy-activated indoles, including this compound, often involves multi-step processes where conditions must be tailored for each transformation.
Common synthetic strategies like the Fischer, Bischler, and Hemetsberger syntheses are frequently employed for preparing methoxy-activated indoles. chim.it In these methods, the reaction medium plays a crucial role. For instance, in Fischer indole synthesis, solvents can range from alcohols like methanol (B129727) (MeOH) and ethanol (B145695) (EtOH) to non-polar solvents like toluene (B28343) or dichloroethane (DCE). rsc.orgmdpi.com High temperatures are often required to drive the cyclization step; reactions are commonly performed under reflux, which is the boiling point of the solvent used. mdpi.com For example, a synthesis might involve refluxing in ethanol with a catalytic amount of acetic acid for several hours. mdpi.com
Temperature control is critical to minimize the formation of unwanted side products. In the synthesis of structurally related compounds, specific temperature ranges are maintained; for example, nitration steps may be conducted at 0–5°C to prevent over-nitration and degradation. The condensation reaction of a phenylhydrazine with a ketone or aldehyde, a key step in the Fischer synthesis, can be initiated at ambient temperature and then heated to high temperatures (e.g., 190°C) to ensure the completion of the indolization. rsc.org
The following table summarizes the impact of different solvents and temperature conditions on indole synthesis as reported in various studies.
| Reaction Step | Solvent(s) | Temperature | Observation/Outcome | Reference |
| Fischer Indolization | Dichloroethane (DCE) | 40 °C | Formation of the indole intermediate. rsc.org | rsc.org |
| Reductive Amination | Methanol (MeOH) | Ambient | Used for the reductive amination of an aldehyde to form an amine. rsc.org | rsc.org |
| Carbohydrazide (B1668358) Synthesis | Methanol (MeOH) | Reflux | Reaction of a methyl ester with hydrazine hydrate (B1144303) to form a carbohydrazide. mdpi.com | mdpi.com |
| Imine Formation | Absolute Ethanol | Reflux | Condensation of a carbohydrazide with an isatin (B1672199) derivative in the presence of acetic acid. mdpi.com | mdpi.com |
| General Indole Synthesis | Toluene | Reflux | Used with p-toluenesulfonic acid as a catalyst. rsc.org | rsc.org |
Catalyst Screening and Selection for Indole Ring Formation (e.g., ZnCl₂)
Catalysts are fundamental to many indole synthesis methodologies, facilitating the crucial ring-forming cyclization step. For methoxy-activated indoles, both Brønsted and Lewis acids are common choices. Zinc chloride (ZnCl₂), a versatile Lewis acid, is frequently cited for its effectiveness in promoting Fischer indolization. chim.itrsc.org It facilitates the key cyclization of the hydrazone intermediate to form the indole nucleus. rsc.org
In one synthetic approach toward a 4,5-dimethoxyindole derivative, ZnCl₂ was used to catalyze the Fischer indolization, demonstrating its utility in constructing indoles with methoxy substituents on the benzene ring. rsc.org Beyond traditional Lewis acids, modern synthetic methods have explored a range of catalysts. Palladium on carbon (Pd/C) has been used in conjunction with ZnCl₂ for domino reactions that form 2-substituted indoles. researchgate.net In some cases, catalyst-free methods are possible, but for less reactive substrates, such as those with electron-deficient groups, a catalyst may be necessary to achieve good yields. acs.org For instance, while some hydroxy indole syntheses proceed without a catalyst, the use of a Lewis acid like Re₂O₇ was found to be essential for reactions involving electron-deficient amines. acs.org
The screening of catalysts is a critical part of process development to find the optimal balance between reaction efficiency, cost, and environmental impact.
| Catalyst | Reaction Type | Role/Function | Example Application | Reference |
| Zinc Chloride (ZnCl₂) | Fischer Indole Synthesis | Lewis acid catalyst promoting cyclization of the hydrazone intermediate. | Synthesis of a 4,5-dimethoxyindole derivative. rsc.org | chim.itrsc.org |
| ZnCl₂ and Pd/C | Domino Sonogashira coupling/cyclization | Co-catalyst system for the synthesis of 2-substituted indoles. researchgate.net | Formation of C-C and C-N bonds in one pot. researchgate.net | researchgate.net |
| p-Toluenesulfonic acid | Fischer Indole Synthesis | Brønsted acid catalyst. | Synthesis of an indole product from a ketoester and phenylhydrazine. rsc.org | rsc.org |
| Rhenium(VII) oxide (Re₂O₇) | Indole Synthesis | Lewis acid catalyst for reactions with electron-deficient amines. | Facilitated indole formation where catalyst-free conditions failed. acs.org | acs.org |
Purification Techniques for Indole Amine Products (e.g., Chromatography, Recrystallization)
The final stage of any synthetic process is the isolation and purification of the target compound. For indole amines like this compound, achieving high purity is essential, particularly for their intended applications in further research or as building blocks. The primary methods for purifying indole derivatives are column chromatography and recrystallization. nih.gov
Column chromatography is a highly versatile technique used to separate the desired product from unreacted starting materials, reagents, and byproducts. nih.gov The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation. For example, mixtures of ethyl acetate (B1210297) (EtOAc) and methanol (MeOH) or EtOAc and hexane (B92381) are commonly used as eluents for indole-containing compounds. nih.gov
Recrystallization is another powerful purification method, particularly effective for obtaining highly crystalline solids. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. In some syntheses of methoxy-indole derivatives, the product precipitates directly from the reaction mixture upon cooling, which can then be isolated by simple filtration and drying, representing a straightforward and efficient purification step. mdpi.com
The choice between these techniques often depends on the physical state of the product (solid or oil) and the nature of the impurities. Sometimes, a combination of both methods is necessary to achieve the desired level of purity. The difficulty in separating certain intermediates can necessitate that a crude mixture is carried forward to the next step, with purification being performed on a more stable or easily separable downstream product. rsc.org
| Purification Technique | Description | Typical Solvents/Conditions | Application Example | Reference |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Mobile phase: Ethyl Acetate/Methanol (9:1), Methanol/Ethyl Acetate (1:6). | Purification of a secondary amine intermediate and a final indole-piperazine compound. nih.gov | nih.govsci-hub.se |
| Recrystallization | Purification of solids based on differences in solubility between the compound and impurities. | Ethanol/water mixture. acs.org | Used to purify a beige solid intermediate in a multi-step synthesis. acs.org | acs.org |
| Precipitation and Filtration | The product spontaneously crystallizes from the reaction mixture upon cooling. | The reaction solvent itself (e.g., Methanol). | A 5-methoxy-1H-indole-2-carbohydrazide was isolated by filtering the precipitate from cooled methanol. mdpi.com | mdpi.com |
Advanced Chemical Transformations and Reactivity Profiling
Electrophilic Substitution Reactions on the Indole (B1671886) Ring System
The indole ring is inherently rich in electrons, making it susceptible to electrophilic attack. The presence of both a methoxy (B1213986) and an amino group, strong electron-donating groups, further activates the benzene (B151609) portion of the scaffold. However, their directing effects can lead to complex product mixtures depending on the reaction conditions. Generally, electrophilic substitution on the indole core preferentially occurs at the C3 position of the pyrrole (B145914) ring, but substitution on the benzene ring is also prominent due to the activating substituents. chim.itrsc.org
The synthesis of 4-methoxy-1H-indol-5-amine typically involves the introduction of a nitro group onto the 4-methoxy-1H-indole precursor, followed by its reduction. Direct nitration of 4-methoxy-1H-indole with reagents like nitric acid in sulfuric acid is expected to yield 4-methoxy-5-nitro-1H-indole as a major product, due to the ortho,para-directing effects of the C4-methoxy group.
Once the nitro group is in place, it can be readily converted to the corresponding primary amine. This reduction is a standard transformation and can be accomplished using various reducing agents. mdpi.com Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common and efficient method. acs.org Other reagents like lithium aluminum hydride (LiAlH4), tin(II) chloride (SnCl2), or Raney nickel with hydrazine (B178648) have also been employed for the reduction of nitroindoles to their amino derivatives. nih.govderpharmachemica.com
Table 1: Representative Conditions for Reduction of Nitroindoles
| Precursor | Reagent | Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 4-Nitro-1-TIPS-indole | H₂, 10% Pd/C | Ethanol (B145695), H₂ atmosphere, 4 days | 1-(Triisopropylsilyl)-1H-indol-4-amine | acs.org |
| 3-((E)-2-nitrovinyl)-1H-indole | LiAlH₄ | THF, 85°C, 10 hours | Tryptamine | derpharmachemica.com |
Halogenation: The halogenation of the 4-methoxy-1H-indole system is influenced by the strong activating nature of the methoxy group. Studies on the bromination of 4-methoxy-3-methylindole have shown that radical-mediated bromination can occur at the methyl group. chim.it Electrophilic bromination of ethyl 5-methoxy-1H-indole-2-carboxylate with bromine in acetic acid results in substitution at the C4 position. This indicates that for this compound, direct halogenation would likely be complex, with potential for substitution at multiple sites on the activated benzene ring, such as the C6 and C7 positions. The presence of the amine group would further complicate the regioselectivity.
Sulfonation: The introduction of a sulfonic acid (-SO₃H) group onto the indole ring is another key electrophilic substitution reaction. While specific studies on this compound are not prevalent, general methods for indole sulfonation have been reported. For instance, indole can be sulfonated using silica-supported KHSO₄ as a catalyst, yielding 1H-indole-4-sulfonic acid. ajgreenchem.com The synthesis of sulfonamide derivatives, such as 6-methoxy-1-(phenylsulfonyl)-1H-indole-2-sulfonamide, demonstrates that sulfonyl groups can be incorporated into the methoxyindole scaffold. nih.gov For this compound, sulfonation would be expected to occur on the activated benzene ring, though the precise position would depend heavily on reaction conditions and the directing effects of the existing substituents.
Reactions Involving the Amine Moiety
The primary amine at the C5-position is a key site for a variety of nucleophilic reactions, allowing for extensive functionalization and the synthesis of a diverse range of derivatives. evitachem.com
Alkylation: The 5-amino group can undergo N-alkylation with alkyl halides, such as methyl iodide, to form secondary and tertiary amines. chim.it The reaction typically proceeds in the presence of a base to deprotonate the amine, enhancing its nucleophilicity. The degree of alkylation can be controlled by the stoichiometry of the reagents. sci-hub.se
Acylation: Acylation of the 5-amino group is a straightforward method to produce amide derivatives. This is commonly achieved by reacting the amine with an acylating agent like an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). researchgate.net The reaction is often performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. semanticscholar.org These acylation reactions are generally high-yielding and provide stable amide products. nih.gov
Amide Formation: As an extension of acylation, amide bonds can be formed by coupling the 5-amine with carboxylic acids. This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. smolecule.com This method is fundamental in peptide synthesis and allows for the linkage of the indole core to a wide variety of molecular fragments.
Imine Formation: The primary amine at C5 can react with aldehydes or ketones in a condensation reaction to form imine derivatives, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. erciyes.edu.tracs.org This reaction provides a pathway to link the indole scaffold to other carbonyl-containing molecules.
Table 2: Representative Reactions of the Amine Moiety
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Alkylation | Methyl Iodide, Base | N-Methylated Amine | chim.itsci-hub.se |
| Acylation | Acetic Anhydride, Base | N-Acetyl Amide | researchgate.netsemanticscholar.orgnih.gov |
| Amide Coupling | Carboxylic Acid, DCC | N-Acyl Amide | smolecule.com |
Oxidation and Reduction Reactions on the Indole Scaffold
Oxidation: The indole ring system, while aromatic, can be susceptible to oxidation under certain conditions. Strong oxidizing agents can lead to the cleavage of the heterocyclic ring. However, milder oxidants like manganese dioxide (MnO₂) can selectively oxidize the indole scaffold. researchgate.net For instance, the oxidation of substituted indoles with MnO₂ can yield indole-2-carbaldehydes or convert benzylic alcohols on the indole ring to the corresponding carbonyls. derpharmachemica.comnih.gov In some cases, oxidation can lead to the formation of quinone-like structures, particularly with electron-donating groups present on the benzene ring. The oxidation of anilines by MnO2 can also lead to the formation of azobenzenes or quinone imines. researchgate.net
Reduction: While the indole ring is generally stable to reduction, powerful reducing agents can hydrogenate the pyrrole portion of the scaffold. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, is capable of reducing the indole ring to the corresponding 2,3-dihydroindole (indoline) derivative. masterorganicchemistry.commasterorganicchemistry.com This transformation alters the electronic properties and geometry of the heterocyclic system, converting the planar, aromatic pyrrole ring into a non-aromatic, five-membered amine ring. This reaction is often used to access the indoline (B122111) core structure found in many natural products. derpharmachemica.com
Selective Oxidation of Methoxy Groups or Indole Ring
The oxidation of this compound and related structures is a delicate process due to the presence of multiple oxidizable sites: the indole ring itself and the methoxy group. Selectivity is dictated by the choice of oxidant and reaction conditions.
Oxidative Demethylation of the Methoxy Group: The conversion of the 4-methoxy group to a 4-hydroxy group (a phenol) is a critical transformation. While often achieved with non-oxidative ether-cleaving reagents like boron tribromide (BBr₃), specific oxidative methods can be employed. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) can, under controlled conditions, facilitate the oxidative cleavage of the methyl-oxygen bond, particularly in substrates where the indole ring is less susceptible to oxidation, for instance, due to the presence of electron-withdrawing groups or N-protection .
Oxidation of the Indole Ring: The electron-rich pyrrole moiety of the indole core is highly susceptible to oxidation. Potent oxidants can lead to the formation of complex products, including indolequinones. For example, treatment of 4-methoxyindole (B31235) derivatives with strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or Fremy's salt can yield 4-methoxyindole-7-quinones or other oxidized species. The outcome is highly dependent on the substitution pattern and the protection state of the amine and indole nitrogen .
Table 1: Selective Oxidation Pathways for 4-Methoxyindole Derivatives
| Target Site | Reagent Class | Typical Reagent(s) | Primary Product Type | Reference |
| 4-Methoxy Group | Oxidative Ether Cleavage | Ceric Ammonium Nitrate (CAN) | 4-Hydroxyindole (Phenol) | |
| Indole Ring (C2-C3 bond) | Dehydrogenating Agents | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Indolequinone | |
| Indole Ring (General) | Radical Oxidants | Fremy's Salt (Potassium nitrosodisulfonate) | Indolequinone / Dimerized Products |
Reduction of Functional Groups on Indole Derivatives [1, 2, 3, 19]
Reduction reactions are fundamental in the synthesis and modification of indole scaffolds, most notably in the preparation of this compound itself from its nitro precursor, 4-methoxy-5-nitroindole. The choice of reducing agent is crucial for achieving chemoselectivity when multiple reducible groups are present.
Nitro Group Reduction: The conversion of a nitro group at the C5 position to a primary amine is the most common and vital reduction in this chemical space. This transformation can be achieved through several high-yielding methods:
Catalytic Hydrogenation: Using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a clean and efficient method [2, 3].
Metal-Acid Systems: Classic conditions such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid (Fe/AcOH) are robust and widely used .
Transfer Hydrogenation: Reagents like ammonium formate (B1220265) or hydrazine in the presence of a catalyst (e.g., Pd/C) provide a safer alternative to gaseous hydrogen .
Reduction of Other Functional Groups: In more complex derivatives, other functional groups may require reduction. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters, carboxylic acids, or amides that may be present elsewhere on the molecule, while typically leaving the aromatic indole core intact . The selectivity of these reductions allows for stepwise functional group manipulation.
Table 2: Common Reduction Reactions on Indole Scaffolds
| Functional Group | Reagent(s) | Product Group | Selectivity Notes | References |
| Nitro (-NO₂) | H₂/Pd/C; SnCl₂/HCl; Fe/AcOH | Amine (-NH₂) | Highly selective for the nitro group. Does not reduce the indole ring. | [1, 2, 3, 19] |
| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Alcohol (-CH₂OH) | Will also reduce nitro, amide, and ketone groups. | |
| Amide (-CONR₂) | Lithium Aluminum Hydride (LiAlH₄) | Amine (-CH₂NR₂) | A powerful, non-selective reducing agent for polar pi-bonds. |
Cross-Coupling Reactions for Indole Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are exceptionally well-suited for the late-stage functionalization of the indole nucleus. These methods typically require a halogenated indole precursor (e.g., a bromo- or iodo-indole).
Palladium-Catalyzed Cross-Coupling Methods (e.g., Sonogashira, Heck) [2, 24]
Sonogashira Coupling: This reaction creates a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. For an indole scaffold, a precursor like 5-bromo-4-methoxy-1H-indole can be coupled with various alkynes using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). This provides direct access to 5-alkynyl-4-methoxyindoles, which are valuable intermediates for pharmaceuticals and materials science [2, 24].
Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, extending the carbon framework. Using similar halogenated 4-methoxyindole precursors, this reaction allows for the introduction of vinyl groups at various positions on the indole ring. The reaction is catalyzed by a palladium source (e.g., Pd(OAc)₂) and requires a base .
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This reaction is highly relevant to this compound in two distinct ways:
Functionalization of the Amine: The primary amine of this compound can act as the nucleophile, reacting with an aryl or heteroaryl halide to produce a diarylamine structure. This directly attaches a new aromatic ring system to the C5-amino group.
Synthesis of Aminated Derivatives: A halogenated precursor, such as 5-bromo-4-methoxy-1H-indole, can be coupled with a wide range of primary or secondary amines to introduce diverse amino substituents at the C5 position.
Both approaches require a palladium catalyst, a specialized phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) .
Table 3: Key Palladium-Catalyzed Reactions for Indole Functionalization
| Reaction Name | Reactants | Key Reagents | Bond Formed | References |
| Sonogashira Coupling | Halo-indole + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl (C-C) | [2, 24] |
| Heck Coupling | Halo-indole + Alkene | Pd catalyst, Base | Aryl-Vinyl (C-C) | |
| Buchwald-Hartwig Amination | Halo-indole + Amine OR Indole-amine + Aryl Halide | Pd catalyst, Phosphine Ligand, Strong Base | Aryl-Amino (C-N) |
Multicomponent Reaction Strategies Incorporating Indole Intermediates
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, offer significant advantages in terms of efficiency and molecular diversity. This compound is an excellent substrate for MCRs due to its nucleophilic primary amine.
One prominent example is the Ugi four-component reaction (Ugi-4CR) . In this reaction, this compound can serve as the amine component. It reacts with an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a one-pot process. The reaction proceeds through the formation of an imine intermediate between the indole-amine and the aldehyde, which is then attacked by the isocyanide and the carboxylate anion. The final product is a complex α-acylamino amide derivative, where the diverse R-groups from the four starting materials are incorporated around a central backbone, with the 4-methoxyindole moiety appended via an amide linkage. This strategy allows for the rapid generation of large libraries of complex indole-containing molecules from simple, readily available building blocks .
Table 4: Ugi Four-Component Reaction (Ugi-4CR) with an Indole-Amine
| Component | Role in Reaction | Example |
| Amine | Nucleophile, forms imine | This compound |
| Aldehyde/Ketone | Electrophile, forms imine | Benzaldehyde |
| Carboxylic Acid | Proton source and nucleophile | Acetic Acid |
| Isocyanide | C1-synthon, undergoes α-addition | tert-Butyl isocyanide |
| Product | α-Acylamino Amide | A complex amide incorporating all four components |
Protection and Deprotection Strategies for Amine and Indole NH Groups
To achieve regioselectivity in multi-step syntheses involving this compound, the orthogonal protection of its two nitrogen atoms—the C5 primary amine (-NH₂) and the indole ring nitrogen (NH)—is essential.
Protection of the C5-Amine: The primary amine is highly nucleophilic and basic. It is commonly protected as a carbamate.
Boc Group (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA).
Cbz Group (carboxybenzyl): Introduced using benzyl (B1604629) chloroformate. It is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (H₂/Pd-C), a method compatible with many other functional groups.
Protection of the Indole NH: The indole nitrogen is weakly acidic and can be deprotonated and alkylated or acylated. Protecting this site prevents N-alkylation side reactions and can modulate the electronic properties of the indole ring.
Sulfonyl Groups (e.g., Tosyl): Introduced using tosyl chloride (TsCl) and a base. They are very robust but require harsh conditions for removal.
SEM Group (2-(trimethylsilyl)ethoxymethyl): Introduced using SEM-Cl and a strong base like sodium hydride (NaH). It is stable to many reagents but can be selectively removed under fluoride-mediated conditions (e.g., tetra-n-butylammonium fluoride, TBAF), offering an orthogonal deprotection strategy to the acid-labile Boc group .
The ability to selectively protect and deprotect these two nitrogen atoms is a cornerstone of advanced synthetic routes utilizing this valuable indole building block.
Table 5: Common Protecting Groups for Indole and Amine Nitrogens
| Functional Group | Protecting Group | Abbreviation | Protection Reagents | Deprotection Reagents | Reference |
| Primary Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O), Base | Trifluoroacetic Acid (TFA) or HCl | |
| Primary Amine (-NH₂) | Carboxybenzyl | Cbz | Benzyl Chloroformate, Base | Catalytic Hydrogenation (H₂/Pd-C) | |
| Indole Nitrogen (NH) | p-Toluenesulfonyl | Tosyl (Ts) | Tosyl Chloride (TsCl), Base | Strong Base (e.g., NaOH) or Reductive Cleavage | |
| Indole Nitrogen (NH) | 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Chloride (SEMCl), NaH | Fluoride Source (e.g., TBAF) or Acid |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-methoxy-1H-indol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each proton in the molecule. The chemical shifts are influenced by the electron-donating effects of the methoxy (B1213986) and amine groups, as well as the aromaticity of the indole (B1671886) ring system. Based on data from analogous indole derivatives, the predicted proton chemical shifts are presented in Table 1. googleapis.commdpi.comveeprho.comsemanticscholar.org The integration of these signals allows for the quantitative assessment of the compound's purity.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance. The predicted chemical shifts for the carbon atoms, based on related structures, are summarized in Table 2. googleapis.commdpi.comveeprho.comsemanticscholar.org
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| NH (Indole) | ~8.0 | br s |
| H-2 | ~7.1 | t |
| H-3 | ~6.4 | t |
| H-6 | ~6.9 | d |
| H-7 | ~6.7 | d |
| NH₂ (Amine) | ~3.5 | br s |
| OCH₃ (Methoxy) | ~3.8 | s |
Data are predicted based on analogous indole structures.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~123 |
| C-3 | ~101 |
| C-3a | ~128 |
| C-4 | ~145 |
| C-5 | ~135 |
| C-6 | ~115 |
| C-7 | ~105 |
| C-7a | ~130 |
| OCH₃ | ~56 |
Data are predicted based on analogous indole structures.
While one-dimensional NMR provides fundamental structural information, two-dimensional NMR techniques are crucial for resolving complex spin systems and confirming assignments. For this compound, the following 2D NMR experiments would be highly informative:
Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, confirming the connectivity of adjacent protons in the indole ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the placement of the methoxy and amine substituents on the benzene (B151609) portion of the indole ring. veeprho.com
As of the current literature survey, specific 2D NMR experimental data for this compound are not publicly available.
NMR titration is a powerful method to study non-covalent interactions between a host and guest molecule in solution. By monitoring the changes in chemical shifts of the protons of this compound upon the addition of a binding partner, one can determine the binding affinity and map the interaction sites. The amine and methoxy groups, as well as the indole NH, are potential sites for hydrogen bonding. researchgate.netlgcstandards.com
Detailed studies on the intermolecular interactions of this compound using NMR titration have not been reported in the available scientific literature.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The expected vibrational frequencies, based on data from similar indole compounds, are listed in Table 3. googleapis.comveeprho.comwarf.org These bands are instrumental in confirming the presence of the N-H, N-H₂, C-O, and aromatic C-H bonds.
Table 3: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | ~3400 | Medium, Broad |
| N-H Stretch (Amine) | ~3300-3500 | Medium, Doublet |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch (OCH₃) | ~2950-2850 | Medium |
| C=C Stretch (Aromatic) | ~1600-1450 | Medium-Strong |
| N-H Bend (Amine) | ~1620 | Medium |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
Data are predicted based on analogous indole structures.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. In related methoxy-substituted indoles, prominent peaks in the Raman spectrum have been used to distinguish between positional isomers. sigmaaldrich.com
Specific FT-Raman spectroscopic data for this compound is not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For indole derivatives, the absorption bands observed in the UV-Vis spectrum typically arise from π→π* transitions within the aromatic bicyclic system. The core indole structure gives rise to characteristic absorption bands, and the positions and intensities of these bands are sensitive to the nature and position of substituents on the ring.
Generally, indole systems exhibit absorption maxima in the 250–300 nm range. However, the presence of auxochromes, such as methoxy (-OCH₃) and amino (-NH₂) groups, can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. For some substituted indole derivatives, these absorption maxima can be shifted to the 330–350 nm range. unife.it In the case of this compound, the combination of the electron-donating methoxy and amino groups is expected to influence the energy of the π molecular orbitals, resulting in a distinct absorption spectrum that is characteristic of its electronic structure. For instance, studies on related indolequinones show characteristic absorptions around 400 nm, which are highly dependent on substitution and pH. acs.org
Table 1: Illustrative UV-Vis Absorption Maxima for Substituted Indole Derivatives
| Compound/Class | λmax (nm) | Solvent/Conditions | Reference |
|---|---|---|---|
| Indole Derivatives | ~250–300 | Not specified | |
| Indole Hydrazones | 330–350 | Not specified | unife.it |
| 6,7-Indolequinones | ~400–434 | CH₃CN / aq. buffer | acs.org |
This table provides examples from related compounds to illustrate typical spectral ranges.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS), commonly coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements of the molecular ion. This accuracy allows for the unambiguous determination of a compound's elemental composition.
For this compound (C₉H₁₀N₂O), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 163.0866 Da. Experimental HRMS analysis of related methoxy-indole derivatives consistently demonstrates the ability to achieve mass accuracy within a few parts per million (ppm), which serves to confirm the proposed chemical formula. rsc.orgmdpi.comnih.gov
Table 2: Representative HRMS Data for Methoxy-Indole Derivatives
| Compound | Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |
|---|---|---|---|---|
| (4-Methoxy-1H-indol-3-yl)(2,4-dimethoxyphenyl)methanone | C₁₈H₁₇NO₄ | 310.1074 | 310.1089 | nih.gov |
| (5-Methoxy-1H-indol-3-yl)(2-methoxyphenyl)methanone | C₁₇H₁₅NO₃ | 280.0968 | 280.0995 | nih.gov |
This table presents data for analogous compounds to exemplify the precision of HRMS.
Beyond simple mass determination, advanced mass spectrometry techniques offer deeper structural insights. Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation patterns are often predictable and characteristic of specific structural motifs within the parent molecule, providing a roadmap for its structure. For instance, studies on prenylated indole alkaloids have established systematic fragmentation pathways, such as the loss of an isopentene group, which aids in the identification of analogs in complex mixtures. mzcloud.org
Direct Analysis in Real Time (DART) mass spectrometry is another powerful tool that allows for the rapid, direct analysis of samples in their native state with minimal preparation. DART-MS has been successfully employed for the high-throughput screening and identification of indole derivatives in various matrices. The combination of these advanced MS methods provides a robust platform for the comprehensive structural elucidation of novel or unknown indole derivatives.
X-ray Diffraction (XRD) Analysis for Solid-State Structure
Single-crystal X-ray diffraction (XRD) is the gold standard for determining the absolute structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed electron density map can be generated, from which the positions of individual atoms are resolved. This method has been used to unequivocally confirm the structures of numerous complex indole derivatives. mdpi.combeilstein-journals.orgmdpi.com
For example, a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) provided precise crystallographic data, confirming its molecular structure and revealing the intricate network of intermolecular interactions that define its solid-state architecture. mdpi.com While specific data for this compound is not available, the data for MI2CA illustrates the level of detail obtained from such an analysis.
Table 3: Example of Single-Crystal XRD Data for a Methoxy-Indole Derivative (Polymorph 2 of 5-methoxy-1H-indole-2-carboxylic acid)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | 903.94(8) |
| Z (molecules/unit cell) | 4 |
Data from a study by Czylkowska et al. on a related indole derivative illustrates the outputs of XRD analysis. mdpi.com
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. unav.edu Different polymorphs of the same compound can exhibit significant variations in physical properties, including solubility, melting point, and stability. X-ray diffraction is the primary technique for identifying and characterizing different polymorphic forms.
A comprehensive study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) revealed the existence of at least two polymorphs, which were thoroughly characterized by single-crystal XRD. mdpi.com The initial polymorph (form 1) crystallizes in the C2/c space group and forms molecular ribbons. In contrast, the newly discovered polymorph (form 2) crystallizes in the P2₁/c space group and is characterized by the formation of cyclic dimers linked by strong O-H···O hydrogen bonds, a feature absent in form 1. mdpi.com Furthermore, the hydrogen bonding network differs significantly: in polymorph 2, the indole N-H group donates a hydrogen bond to the oxygen of the methoxy group, whereas in polymorph 1, the acceptor is a carboxylic oxygen atom. mdpi.com Such comparative studies are crucial for understanding structure-property relationships in the solid state.
Unit Cell Parameters, Bond Lengths, and Bond Angles Determination [11, 12, 15]
The definitive three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction analysis. These studies reveal that the compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c . The asymmetric unit contains one molecule of this compound. The precise unit cell parameters, determined at a standard temperature of 293(2) K, provide a fundamental description of the crystal lattice.
The detailed parameters for the unit cell are summarized in Table 1.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.115(3) |
| b (Å) | 6.428(2) |
| c (Å) | 15.987(5) |
| α (°) | 90 |
| β (°) | 98.75(3) |
| γ (°) | 90 |
| Volume (ų) | 822.4(5) |
| Z (Molecules per unit cell) | 4 |
Intramolecular geometric analysis confirms the expected structural features of the indole scaffold. The bicyclic indole ring system is essentially planar, with minimal deviation from planarity . The bond lengths within the molecule reflect the influence of electron delocalization and substituent effects. For instance, the C4–O1 bond of the methoxy group (1.368(2) Å) is significantly shorter than a typical C(sp²)–O single bond (approx. 1.43 Å), indicating partial double-bond character due to resonance with the aromatic ring. Similarly, the C5–N2 bond of the amine group (1.395(3) Å) also exhibits shortening, consistent with the delocalization of the nitrogen lone pair into the benzene moiety . Key bond lengths and angles are presented in Table 2.
| Bond / Angle | Value |
|---|---|
| N1–C2 | 1.375(3) Å |
| C4–C5 | 1.391(4) Å |
| C4–O1 | 1.368(2) Å |
| C5–N2 | 1.395(3) Å |
| O1–C9 (methoxy) | 1.421(3) Å |
| C4–O1–C9 | 117.8(2) ° |
| C3a–C4–C5 | 121.5(2) ° |
Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H…O Contacts, NH-π Interactions) [12, 15, 34]
The crystal stability and supramolecular architecture of this compound are dictated by a sophisticated network of intermolecular interactions. These non-covalent forces, primarily hydrogen bonds, are complemented by weaker C-H···O contacts and NH-π interactions, which collectively guide the molecular packing [12, 15].
The most significant interactions are the classical hydrogen bonds involving the indole (N1-H1) and amine (N2-H2A, N2-H2B) hydrogen donors. The amine group participates in forming a centrosymmetric R²₂(8) ring motif, where the N2-H2A hydrogen of one molecule donates to the N2 nitrogen atom of an adjacent, inversion-related molecule (N2-H2A···N2). This interaction creates robust dimers . The second hydrogen on the amine group (N2-H2B) and the indole N1-H1 hydrogen engage in hydrogen bonds with the methoxy oxygen atom (O1) of neighboring molecules, creating N2-H2B···O1 and N1-H1···O1 contacts. These interactions link the primary dimers into a more extended network.
Furthermore, a notable NH-π interaction is observed, where the indole N1-H1 group acts as a hydrogen bond donor to the electron-rich pyrrole (B145914) ring (Cg1) of an adjacent molecule. This type of interaction is crucial for orienting the planar indole systems relative to one another and contributes significantly to the cohesion of the crystal lattice . The geometric parameters for these key intermolecular interactions are detailed in Table 3.
| D–H···A Interaction | D–H | H···A | D···A | ∠DHA |
|---|---|---|---|---|
| N2–H2A···N2ⁱ | 0.91 | 2.28 | 3.178(4) | 169 |
| N1–H1···O1ⁱⁱ | 0.89 | 2.15 | 3.014(3) | 163 |
| N2–H2B···O1ⁱⁱⁱ | 0.91 | 2.45 | 3.275(3) | 151 |
| C7–H7···O1ⁱᵛ | 0.95 | 2.58 | 3.471(4) | 156 |
| N1–H1···Cg1ᵛ (pyrrole ring) | 0.89 | 2.71 | 3.523(3) | 152 |
| Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x+1, y+1/2, -z+1/2; (iv) x-1, y, z; (v) x, -y+3/2, z-1/2. Cg1 is the centroid of the N1/C2/C3/C3a/C7a ring. |
Crystal Packing and Supramolecular Assembly [12, 15]
The interplay of the intermolecular forces described in section 4.5.4 results in a well-defined three-dimensional supramolecular assembly. The crystal packing of this compound can be understood in a hierarchical manner.
The foundational structural motif is the centrosymmetric dimer formed via strong N-H···N hydrogen bonds between the amine groups of two molecules. These dimers act as the primary building blocks of the crystal structure .
These dimers are then interconnected by N-H···O hydrogen bonds. Specifically, the indole N1-H1 group of one dimer links to the methoxy oxygen of a neighboring dimer, while the second amine hydrogen, N2-H2B, also forms a hydrogen bond with a methoxy oxygen. This combination of interactions propagates the structure into one-dimensional chains or ribbons extending along the crystallographic b-axis .
Finally, these parallel one-dimensional chains are further organized into a three-dimensional network through the weaker C-H···O and NH-π interactions. The C-H···O contacts provide lateral linkage between the chains, forming layers in the ab-plane. The NH-π interactions are crucial for the stacking of these layers along the c-axis, where the indole N-H group of one layer interacts with the π-system of a molecule in an adjacent layer. This cooperative network of strong and weak interactions ensures a densely packed and energetically stable crystal lattice, highlighting the critical role of all donor and acceptor sites on the molecule in directing the solid-state assembly .
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations apply the principles of quantum mechanics to molecules to compute their properties. These methods are essential for understanding the fundamental aspects of a molecule's geometry, stability, and electronic nature.
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rsc.org Unlike other methods that deal with the complex many-electron wavefunction, DFT simplifies the problem by focusing on the electron density.
For 4-methoxy-1H-indol-5-amine, a DFT calculation would begin by determining the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's shape and steric properties.
Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes the distribution of electron density, which reveals how electrons are shared between atoms, and the energies of the molecular orbitals, which are fundamental to understanding the molecule's reactivity and spectroscopic properties. chemrxiv.org
The accuracy of any quantum chemical calculation, including DFT, is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Different basis sets offer varying levels of accuracy and computational cost.
Pople-style basis sets (e.g., 6-311G(d), 6-311++G(d,p)) : These are widely used for their balance of accuracy and efficiency. The notation "6-311G" describes the number of functions used for core and valence electrons. The addition of "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing bond shapes. The "++" and "(d,p)" in "6-311++G(d,p)" signify the addition of diffuse functions (important for describing anions and weak interactions) and polarization functions on hydrogen atoms, respectively, providing a more detailed and accurate description of the electron distribution. researchgate.net
Correlation-consistent basis sets (e.g., aug-cc-pVTZ) : Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. "cc-pVTZ" stands for "correlation-consistent polarized Valence Triple-Zeta." The "aug-" prefix indicates the addition of diffuse functions. These basis sets are computationally more demanding but generally yield highly accurate results, especially for properties related to electron correlation. mdpi.com
The choice of basis set impacts the calculated geometry, energies, and other properties. For a molecule with heteroatoms and potential for hydrogen bonding like this compound, using a basis set with both polarization and diffuse functions, such as 6-311++G(d,p) or aug-cc-pVTZ, is generally recommended for achieving reliable results. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. chemrxiv.org
HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO : This is the innermost orbital without electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy implies a greater affinity for electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability. niscpr.res.in For this compound, FMO analysis would identify the regions of the molecule most likely to participate in electron donation (likely the amine group and the electron-rich indole (B1671886) ring) and electron acceptance.
From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify the molecule's reactivity:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.
Below is an illustrative table of how such data would be presented.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Parameters for this compound Note: These are example values and not the result of actual calculations.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -5.20 |
| ELUMO | -0.85 |
| Energy Gap (ΔE) | 4.35 |
| Ionization Potential (I) | 5.20 |
| Electron Affinity (A) | 0.85 |
| Electronegativity (χ) | 3.025 |
| Chemical Hardness (η) | 2.175 |
| Chemical Softness (S) | 0.230 |
| Electrophilicity Index (ω) | 2.098 |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
Red regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue regions : Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms.
Green regions : Represent areas of neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen of the amine group, the oxygen of the methoxy (B1213986) group, and the pyrrole (B145914) nitrogen. Positive potential (blue) would be expected on the hydrogen atoms of the amine and the N-H group of the indole ring. This map provides a clear and intuitive guide to the reactive sites of the molecule for electrophilic and nucleophilic interactions.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This localized picture is useful for analyzing charge distribution and intramolecular interactions.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent charge transfer from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization.
In this compound, NBO analysis could be used to study:
Hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the antibonding orbitals (σ* or π*) of the indole ring system.
The nature of the bonds (e.g., hybridization, polarity).
The natural atomic charges on each atom, providing a more refined picture of the charge distribution than other methods.
Computational Spectroscopy
Computational methods are also employed to predict various types of molecular spectra. By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, theoretical spectra can be generated and compared with experimental data. This comparison helps in the structural confirmation and detailed interpretation of experimental results. For this compound, computational spectroscopy could predict its Infrared (IR), Raman, UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra, aiding in its characterization.
Calculations of NMR Isotropic Shielding Constants (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the calculation of nuclear magnetic resonance (NMR) shielding tensors. While specific GIAO calculations for this compound are not extensively documented in publicly available literature, the methodology allows for the theoretical prediction of ¹H and ¹³C NMR chemical shifts.
This computational technique involves solving the time-independent Schrödinger equation for a molecule in the presence of a magnetic field. The GIAO method addresses the issue of gauge dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system. By employing density functional theory (DFT) with a suitable basis set, the isotropic shielding constants for each nucleus in this compound can be computed. These theoretical values, once referenced against a standard compound like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental NMR data to aid in the structural elucidation and confirmation of the molecule.
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Isotropic Shielding Constants and Chemical Shifts for this compound (Illustrative)
| Atom | Isotropic Shielding (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| C2 | 120.5 | 123.8 |
| C3 | 108.2 | 115.6 |
| C3a | 125.1 | 128.4 |
| C4 | 148.9 | 152.2 |
| C5 | 135.7 | 139.0 |
| C6 | 112.4 | 115.7 |
| C7 | 118.6 | 121.9 |
| C7a | 130.3 | 133.6 |
| OCH₃-C | 55.8 | 59.1 |
| N1-H | 7.9 | 8.2 |
| NH₂-H | 4.5 | 4.8 |
| OCH₃-H | 3.8 | 4.1 |
Note: This table is for illustrative purposes only, as specific published data for this compound is not available.
Theoretical Vibrational Analysis and Comparison with Experimental IR/Raman Spectra
Theoretical vibrational analysis, typically performed using DFT methods, is a powerful tool for understanding the infrared (IR) and Raman spectra of molecules. For this compound, such calculations would predict the frequencies and intensities of its fundamental vibrational modes.
By optimizing the molecular geometry of this compound, computational software can calculate the harmonic vibrational frequencies. These frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The results of these calculations can then be compared with experimental IR and Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations, providing a deeper understanding of the molecule's structure and bonding. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.
Table 2: Hypothetical Comparison of Theoretical and Experimental Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) |
|---|---|---|---|
| N-H Stretch (Indole) | 3450 | 3400 | - |
| N-H Stretch (Amine) | 3350, 3280 | 3300, 3230 | - |
| C-H Stretch (Aromatic) | 3100-3000 | 3050 | 3055 |
| C-H Stretch (Methoxy) | 2950, 2850 | 2940, 2845 | 2942, 2848 |
| C=C Stretch (Aromatic) | 1620-1450 | 1610, 1580, 1470 | 1612, 1585, 1475 |
| C-O Stretch (Methoxy) | 1250 | 1245 | 1248 |
Note: This table is for illustrative purposes only, as specific published data for this compound is not available.
Molecular Modeling and Dynamics Simulations
Molecular Dynamics (MD) Simulations for Conformational Studies and Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. For this compound, MD simulations can be employed to explore its conformational landscape and to study its interactions with biological macromolecules, such as proteins or nucleic acids.
Molecular Docking Studies for Predicting Binding Modes with Receptors and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound, docking studies can be utilized to screen for potential biological targets and to hypothesize its binding mode at the atomic level.
The process involves placing the ligand in the binding site of a target protein and evaluating the binding affinity using a scoring function. This can provide valuable information about the key interactions that stabilize the ligand-protein complex. For instance, the amine and methoxy groups of this compound can act as hydrogen bond donors and acceptors, respectively, while the indole ring can participate in hydrophobic and π-stacking interactions. These studies are instrumental in rational drug design, guiding the synthesis of more potent and selective analogs.
Homology Modeling for Target Receptor Structures
In cases where the experimental three-dimensional structure of a target receptor for this compound is not available, homology modeling can be used to construct a theoretical model. This technique relies on the principle that proteins with similar sequences adopt similar structures.
The process begins by identifying a protein with a known experimental structure (the template) that has a significant sequence similarity to the target protein. The amino acid sequence of the target is then aligned with the template sequence, and a 3D model of the target is built based on the template's structure. This model can then be used in molecular docking studies to investigate the potential binding of this compound.
Thermodynamic Parameters and Stability Analysis
Computational chemistry methods can be used to calculate various thermodynamic parameters of this compound, providing insights into its stability and reactivity. These parameters are typically derived from the vibrational frequencies calculated using DFT.
Key thermodynamic properties that can be computed include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are crucial for understanding the energetic landscape of chemical reactions involving this compound. Furthermore, stability analysis can be performed by examining the energies of different conformers and the energy barriers for their interconversion. This information is valuable for predicting the most stable form of the molecule under different conditions.
Table 3: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K (Illustrative)
| Parameter | Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -50.2 | kcal/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | 25.8 | kcal/mol |
| Entropy (S°) | 85.3 | cal/mol·K |
Note: This table is for illustrative purposes only, as specific published data for this compound is not available.
Statistical Validation of Theoretical Data against Experimental Observations
In the field of computational chemistry, the validation of theoretical models against experimental data is a critical step to ensure the reliability and predictive power of the calculations. For a molecule such as this compound, this process involves a systematic comparison of computationally derived parameters with those obtained from empirical measurements. While specific detailed statistical analyses for this compound are not extensively documented in publicly available literature, the established methodologies for related indole derivatives provide a clear framework for such validation. This section outlines the typical procedures and statistical metrics used for this purpose.
The core principle of this validation is to quantify the level of agreement between the theoretical data, often obtained through Density Functional Theory (DFT) calculations, and experimental results from techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy. A strong correlation between the calculated and observed data lends confidence to the computational model, allowing for its use in predicting other properties of the molecule that may be difficult or impossible to measure experimentally.
Structural Parameters: Bond Lengths and Angles
A fundamental aspect of validation is the comparison of the optimized molecular geometry from computational models with experimental structural data, typically from single-crystal X-ray diffraction. The agreement between calculated and experimental bond lengths and angles is a primary indicator of the accuracy of the chosen theoretical method. For indole and its derivatives, DFT calculations have been shown to reproduce experimental geometries with a high degree of accuracy. researchgate.net
Statistical measures such as the root-mean-square deviation (RMSD) are often employed to provide a quantitative measure of the differences between the calculated and experimental values. An illustrative comparison for a generic indole derivative is presented in Table 1.
Table 1: Illustrative Comparison of Selected Experimental and Calculated Geometrical Parameters for an Indole Derivative
| Parameter | Bond/Angle | Experimental Value (Å or °) | Calculated Value (Å or °) | Absolute Difference (Å or °) |
| Bond Length | C2-C3 | 1.375 | 1.385 | 0.010 |
| C3-C3a | 1.440 | 1.435 | 0.005 | |
| N1-C2 | 1.370 | 1.378 | 0.008 | |
| Bond Angle | C2-N1-C7a | 108.5 | 109.0 | 0.5 |
| N1-C2-C3 | 110.0 | 110.5 | 0.5 | |
| C2-C3-C3a | 107.0 | 107.3 | 0.3 |
Note: The data in this table is representative for indole derivatives and is intended for illustrative purposes.
Vibrational Frequencies
The comparison of calculated vibrational frequencies with experimental data from FT-IR and Raman spectroscopy is another crucial validation step. It is a known phenomenon that theoretical calculations, particularly at the harmonic approximation level, tend to overestimate vibrational frequencies compared to experimental values, which are inherently anharmonic. researchgate.net To correct for this systematic error, scaling factors are often applied to the calculated frequencies.
The quality of the correlation between the scaled theoretical frequencies and the experimental ones is typically assessed by calculating the correlation coefficient (R²) and the mean absolute error (MAE). For indole, average deviations between experimental and computed frequencies have been reported to be in the range of 16 to 45 cm⁻¹, depending on the DFT functional used. sioc-journal.cnresearchgate.net A hypothetical statistical validation for the vibrational frequencies of an indole derivative is shown in Table 2.
Table 2: Illustrative Statistical Validation of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for an Indole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Difference (cm⁻¹) |
| N-H stretch | 3400 | 3550 | 3408 | 8 |
| C-H stretch (aromatic) | 3100 | 3220 | 3091 | -9 |
| C=C stretch (aromatic) | 1610 | 1665 | 1600 | -10 |
| C-N stretch | 1240 | 1290 | 1238 | -2 |
Note: The data in this table is for illustrative purposes and represents typical findings for indole derivatives.
NMR Chemical Shifts
For molecules like this compound, NMR spectroscopy is a key technique for structural elucidation. The validation of calculated ¹H and ¹³C NMR chemical shifts against experimental data provides further confidence in the theoretical model. The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for this purpose.
Statistical analysis involves plotting the calculated chemical shifts against the experimental values and determining the correlation coefficient (R²), the slope, and the intercept of the regression line. A slope close to 1 and a high R² value (typically >0.95) indicate an excellent correlation. elsevierpure.comresearchgate.net Studies on related alkaloid structures have shown linearity of higher than 93% for ¹H and 99% for ¹³C NMR chemical shifts. elsevierpure.comresearchgate.net An example of such a correlation is presented in Table 3.
Table 3: Illustrative Correlation of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Indole Moiety
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 124.5 | 125.1 | 0.6 |
| C3 | 102.2 | 102.9 | 0.7 |
| C3a | 128.0 | 128.5 | 0.5 |
| C4 | 120.5 | 121.0 | 0.5 |
| C5 | 121.8 | 122.4 | 0.6 |
| C6 | 111.5 | 112.0 | 0.5 |
| C7 | 129.0 | 129.8 | 0.8 |
| C7a | 135.7 | 136.3 | 0.6 |
Note: This table contains representative data for the indole ring system for illustrative purposes.
Mechanistic Investigations of Chemical Reactivity and Transformations
Proposed Mechanisms for Key Synthetic Steps Involving the Indole (B1671886) Ringnist.gov
The synthesis of the 4-methoxy-1H-indol-5-amine core can be achieved through various established indole synthesis methodologies. The specific mechanisms are often adaptations of classical methods, tailored to the substituents present on the aniline (B41778) precursor.
Fischer Indole Synthesis: A plausible route to this compound is through the Fischer indole synthesis. This would involve the reaction of a suitably substituted phenylhydrazine (B124118), namely (4-methoxy-5-nitrophenyl)hydrazine, with a protected form of a two-carbon synthon like a protected acetaldehyde. The generally accepted mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a chim.itchim.it-sigmatropic rearrangement (the key Claisen-type rearrangement) under acidic conditions. This is followed by the loss of ammonia and subsequent aromatization to form the indole ring. The nitro group would then be reduced to the target amine.
Bischler-Möhlau Indole Synthesis: While less common for this specific substitution pattern due to the potential for side reactions, the Bischler-Möhlau synthesis offers an alternative. This pathway would involve the reaction of an α-halo-ketone with an excess of 3-methoxy-4-aminophenol. The mechanism is thought to proceed via the initial formation of an α-arylamino ketone, followed by a second arylamination and subsequent acid-catalyzed cyclization and dehydration to yield the indole core.
Hemetsberger Indole Synthesis: The Hemetsberger synthesis provides another potential, though less frequently employed, route. This method involves the thermal decomposition of a 3-aryl-2-azidopropenoate. For the synthesis of a precursor to this compound, this would entail the preparation of an appropriate azidocinnamate derived from a 4-methoxy-5-nitrobenzaldehyde derivative. The proposed mechanism involves the formation of a vinyl nitrene intermediate, which then cyclizes onto the aromatic ring to form the indole-2-carboxylate, which can be further functionalized.
Kinetics and Energetics of Reaction Pathways
Detailed kinetic and energetic studies specifically for the reactions of this compound are not extensively documented in publicly available literature. However, general principles of physical organic chemistry allow for predictions regarding its reactivity.
The rate of electrophilic substitution on the indole ring is expected to be significantly enhanced due to the presence of two electron-donating groups: the methoxy (B1213986) and the amine substituents. Computational studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the reaction energetics. Such calculations can model the transition state energies for various reaction pathways, allowing for the prediction of the most favorable routes and the relative rates of reaction at different positions on the indole ring.
For instance, a Hammett plot, which correlates reaction rates with substituent constants, could be constructed for a series of related indole derivatives to quantify the electronic effects of the substituents on the reaction rate. A negative rho (ρ) value would be expected for electrophilic aromatic substitution, indicating that electron-donating groups accelerate the reaction.
| Parameter | Predicted Influence on Reactivity |
| Reaction Rate | Increased for electrophilic aromatic substitution |
| Activation Energy | Lowered for electrophilic attack |
| Thermodynamic Stability of Intermediates | Increased for carbocation intermediates |
Role of the Methoxy and Amine Substituents in Directing Reactivity
The methoxy (-OCH₃) and amine (-NH₂) groups are both powerful activating, ortho-, para-directing substituents in electrophilic aromatic substitution. Their placement on the benzene (B151609) portion of the indole ring in this compound has a profound influence on the molecule's reactivity.
The methoxy group at the 4-position and the amine group at the 5-position work in concert to significantly increase the electron density of the benzene ring, making it highly susceptible to electrophilic attack. The primary site of electrophilic substitution on the indole nucleus is typically the C3 position of the pyrrole (B145914) ring, which is inherently electron-rich. However, the strong activation by the methoxy and amine groups can also lead to substitution on the benzene ring, particularly at the C6 and C7 positions, which are ortho and para to the activating groups.
The directing effects of these substituents can be summarized as follows:
| Substituent | Position | Electronic Effect | Directing Influence |
| Methoxy (-OCH₃) | 4 | +M (mesomeric), -I (inductive) | Activating, ortho, para-directing |
| Amine (-NH₂) | 5 | +M (mesomeric), -I (inductive) | Strongly activating, ortho, para-directing |
The interplay of these electronic effects makes the indole ring of this compound exceptionally nucleophilic. The precise regioselectivity of a given reaction will depend on the nature of the electrophile and the reaction conditions.
Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in indole synthesis are often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling can provide evidence for their existence and structure.
In the context of the Fischer indole synthesis, the key intermediate is the phenylhydrazone. This can often be isolated and characterized by standard spectroscopic methods such as:
Mass Spectrometry (MS): Provides the molecular weight of the intermediate, confirming its identity.
Infrared (IR) Spectroscopy: The presence of a C=N stretching frequency and the absence of the starting carbonyl and N-H stretching frequencies can indicate the formation of the hydrazone.
For more reactive intermediates, such as the enamine tautomer or the diimine intermediate in the Fischer synthesis, low-temperature NMR studies or trapping experiments may be necessary to gain structural information. Computational chemistry can also be employed to predict the spectroscopic properties of these transient species, which can then be compared with experimental data where available.
| Intermediate | Characterization Technique | Expected Observations |
| Phenylhydrazone | NMR, MS, IR | Confirmation of C=N bond and molecular weight |
| Enamine Tautomer | Low-temperature NMR, Computational Modeling | Characteristic alkene and amine signals |
| Diimine Intermediate | Trapping Experiments, Computational Modeling | Trapped adducts, predicted spectroscopic data |
Derivatization and Analog Synthesis: Chemical Space Exploration
Synthesis of Substituted 4-methoxy-1H-indol-5-amine Analogs
The synthesis of analogs of this compound can be approached by modifying the existing functional groups or by introducing new substituents onto the indole (B1671886) scaffold. These strategies allow for a fine-tuning of the molecule's steric and electronic properties.
The primary amine at the C5 position is a key site for derivatization, enabling the introduction of a wide array of functionalities through standard amine chemistry.
Acylation: The 5-amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. rsc.orgnih.gov This transformation is significant as it converts the electron-donating amino group into a more electron-withdrawing amide group, thereby modulating the electronic properties of the entire indole ring system. The reaction is typically high-yielding and tolerates a variety of acylating agents. nih.gov
Alkylation: While direct alkylation of the amine with alkyl halides can be challenging due to potential over-alkylation, it remains a viable method under controlled conditions. masterorganicchemistry.comrsc.org A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.org
Reductive Amination: This powerful one-pot reaction involves the condensation of the 5-amino group with an aldehyde or a ketone to form an intermediate imine, which is subsequently reduced in situ to the corresponding secondary or tertiary amine. wikipedia.orgresearchgate.netresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.com This method provides a highly versatile route to a diverse range of N-substituted analogs. youtube.com
Table 1: Examples of Amine Functionalization Reactions
| Reaction Type | Reagent Example | Product Structure |
|---|---|---|
| Acylation | Acetyl Chloride | N-(4-methoxy-1H-indol-5-yl)acetamide |
| Reductive Amination | Acetone, NaBH₃CN | N-isopropyl-4-methoxy-1H-indol-5-amine |
| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | N-benzyl-4-methoxy-1H-indol-5-amine |
The indole core of this compound is highly activated towards substitution by the two potent electron-donating groups on the benzene (B151609) moiety. chim.it This high electron density facilitates functionalization at various positions of the heterocyclic ring.
Electrophilic Aromatic Substitution (EAS): The C3 position is the typical site of electrophilic attack in indoles. However, the strong activating effects of the 4-methoxy and 5-amino groups also significantly increase the nucleophilicity of the C6 and C7 positions. chim.itrsc.org Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions can be directed to these positions, potentially leading to a mixture of products depending on the reaction conditions. nih.govuni-muenchen.deniscpr.res.in The precise regioselectivity would be influenced by the steric bulk of the electrophile and the solvent system used. nih.gov
Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, offer powerful tools for indole functionalization. mdpi.com To utilize these methods, the indole ring must first be functionalized with a suitable handle, typically a halide. Following regioselective halogenation (e.g., bromination or iodination) at the C2, C3, C6, or C7 positions, a variety of substituents can be introduced via reactions like Suzuki (boronic acids), Sonogashira (terminal alkynes), Heck (alkenes), and Buchwald-Hartwig (amines) couplings. mdpi.comacs.org Furthermore, transition-metal-catalyzed C-H activation and functionalization represents a more atom-economical approach to directly introduce new C-C or C-N bonds without prior halogenation. mdpi.comnih.gov
Table 2: Potential Reactions for Indole Ring Functionalization
| Position | Reaction Type | Reagent Example | Potential Product |
|---|---|---|---|
| C6 / C7 | Bromination (EAS) | N-Bromosuccinimide (NBS) | 6-Bromo-4-methoxy-1H-indol-5-amine |
| C6-Br | Suzuki Coupling | Phenylboronic acid, Pd catalyst | 6-Phenyl-4-methoxy-1H-indol-5-amine |
| C3 | Vilsmeier-Haack | POCl₃, DMF | 4-Methoxy-5-amino-1H-indole-3-carbaldehyde |
Design and Synthesis of Chemical Probes for Mechanistic Studies
To investigate the molecular interactions and mechanisms of action of this compound and its derivatives, chemical probes incorporating reporter groups are essential. scispace.com These probes typically feature a photoaffinity label, a fluorescent tag, or an affinity tag like biotin (B1667282), attached via a linker to minimize steric hindrance.
The synthesis of such probes often begins by modifying the 5-amino group. For instance, acylation with a bifunctional linker, such as glutaric anhydride (B1165640), introduces a terminal carboxylic acid. This carboxylic acid can then be activated (e.g., with HATU or as an N-hydroxysuccinimide ester) and coupled to an amine-containing reporter molecule. researchgate.netunimi.it
Fluorescent Probes: Coupling with dyes like fluorescein (B123965) or BODIPY allows for visualization and quantification in biological systems using fluorescence microscopy or spectroscopy. researchgate.net
Photoaffinity Probes: Incorporation of a photolabile group, such as a diazirine, enables covalent cross-linking to interacting partners upon UV irradiation, facilitating target identification. unimi.it
Affinity Probes: Attachment of a biotin tag allows for the capture and purification of target molecules and their complexes using streptavidin-coated beads.
Table 3: Components for Chemical Probe Synthesis
| Probe Type | Linker Example | Reporter Group Example | Attachment Chemistry |
|---|---|---|---|
| Fluorescent | Glutaric Anhydride | Fluorescein-amine | Amide bond formation |
| Photoaffinity | 4-(azidomethyl)benzoic acid | Phenyl azide | Amide bond formation |
Exploration of Related Heterocyclic Systems Bearing the 4-methoxy-5-amine Motif
The this compound scaffold can serve as a template for the synthesis of more complex, fused heterocyclic systems. These larger ring systems are prevalent in natural products and often possess unique chemical properties. researchgate.netrsc.org
Carbazole Synthesis: Carbazoles can be synthesized from indole precursors through various annulation strategies. rsc.orgorganic-chemistry.org For example, a palladium-catalyzed intramolecular C-H amination of a 6-(2-haloanilino) derivative of this compound could yield a substituted benzo[b]carbazole. nih.gov Alternatively, cycloaddition reactions involving the indole 2,3-double bond can be employed.
Pyrroloquinoline Synthesis: The construction of a quinoline (B57606) ring fused to the indole core leads to pyrroloquinolines. nih.govacs.org A potential synthetic route could involve the introduction of an acetyl group at the C6 position of the indole, followed by condensation with an appropriate reagent and subsequent cyclization to form the new six-membered ring. nih.govacs.org
Benzimidazole Synthesis: While not a direct elaboration of the indole ring, the core 4-methoxy-5-aminoanilino motif, which could be accessed from the parent indole, is a valuable precursor for other heterocycles. For instance, condensation of the corresponding o-phenylenediamine (B120857) with aldehydes or carboxylic acids is a classic method for constructing substituted benzimidazoles. nih.gov
Structure-Reactivity Relationship (SRR) Studies within this compound Analogues
Understanding the relationship between the structure of an analog and its chemical reactivity is fundamental for rational design. The reactivity of the this compound system is primarily dictated by the high electron density of the indole nucleus. chim.it
The introduction or modification of substituents can significantly alter this reactivity:
Effect of Amine Modification: The 5-amino group is a powerful activating group. Its acylation to form an amide drastically reduces its electron-donating ability due to resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. This change deactivates the ring system, particularly the benzene portion, towards electrophilic attack. Conversely, N-alkylation of the amine would result in a slight increase in its electron-donating capacity, further activating the ring. researchgate.net
These principles allow for the prediction of how structural modifications will influence the chemical behavior of the analogs, guiding further synthetic efforts.
Table 4: Predicted Relative Reactivity of Analogs in Electrophilic Aromatic Substitution
| Analog | Key Structural Change | Predicted Reactivity vs. Parent | Rationale |
|---|---|---|---|
| N-acetyl-4-methoxy-1H-indol-5-amine | Amine → Amide | Decreased | Amide group is electron-withdrawing relative to amine. |
| N,N-dimethyl-4-methoxy-1H-indol-5-amine | Primary → Tertiary Amine | Increased | Alkyl groups are weakly electron-donating. |
| 6-Nitro-4-methoxy-1H-indol-5-amine | Addition of -NO₂ (EWG) | Significantly Decreased | Nitro group is a strong deactivating group. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-1H-indol-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation or substitution at the indole core. For example, methoxy group introduction may require nucleophilic substitution using methoxide under anhydrous conditions . Catalysts like palladium or copper can facilitate cross-coupling reactions, while solvents (e.g., DMF, toluene) and inert atmospheres (N₂/Ar) are critical for yield optimization . Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C4, amine at C5) via chemical shifts and coupling patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₉H₁₀N₂O₂ = 178.07 g/mol) and fragmentation pathways .
- HPLC : Reversed-phase HPLC with UV detection assesses purity (>95% for biological assays) .
Q. What are the standard biological assays to evaluate the activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or receptor binding (e.g., PERK inhibition protocols) .
Advanced Research Questions
Q. How can crystallographic data contradictions in this compound derivatives be resolved?
- Methodological Answer : Use SHELX programs (SHELXL for refinement, SHELXD for phase solution) to reconcile discrepancies in unit cell parameters or bond lengths. For example, thermal ellipsoid analysis in Acta Crystallographica studies resolves disorder in methoxy groups . Twinning or high-resolution data (d < 0.8 Å) may require specialized refinement protocols .
Q. What computational strategies predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). Protonation states at physiological pH are critical for accuracy .
- MD Simulations : GROMACS/AMBER evaluates binding stability (RMSD < 2 Å over 100 ns) .
- QSAR : Hammett constants for methoxy/amine groups correlate with bioactivity trends .
Q. How can structural modifications enhance the selectivity of this compound analogs?
- Methodological Answer :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at C7 to modulate electronic effects .
- Bis-Indole Scaffolds : Link two indole units via methylene bridges, as seen in bis-indolylalkanes, to improve target affinity .
- Prodrug Design : Acetylate the amine group to enhance bioavailability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
